4-(4-Ethoxycarbonylphenyl)nicotinic acid
Description
4-(4-Ethoxycarbonylphenyl)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid), featuring a 4-ethoxycarbonylphenyl substituent at the 4-position of the pyridine ring. The ethoxycarbonyl group (–COOCH₂CH₃) on the para position of the phenyl ring introduces steric bulk and moderate electron-withdrawing effects.
Properties
IUPAC Name |
4-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-8-16-9-13(12)14(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOXKRCNEOVDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692705 | |
| Record name | 4-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-15-5 | |
| Record name | 4-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenolysis Conditions
Hydrolysis of the Cyano Group
The 3-cyano group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures (90–100°C). For example, 70% NaOH in ethanol under reflux for 6 hours achieves full conversion to the carboxylic acid.
Alternative Pathways via Hydrolysis-Hydrogenolysis
An alternative sequence involves hydrolyzing the chlorinated intermediate before hydrogenolysis. For instance, 2,6-dichloro-3-cyano-4-(4-ethoxycarbonylphenyl)pyridine is first hydrolyzed with NaOH to 2,6-dichloro-4-(4-ethoxycarbonylphenyl)nicotinic acid, followed by Pd/C-catalyzed hydrogenolysis to remove chlorides. This route minimizes side reactions but requires careful pH control during hydrolysis.
Challenges in Steric and Electronic Modulation
The ethoxycarbonylphenyl group introduces steric hindrance and electronic effects that complicate synthesis:
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Steric Effects : Bulky substituents reduce cyclization efficiency. For example, yields drop by 15–20% when compared to trifluoromethyl analogs.
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Electronic Effects : The electron-withdrawing ethoxycarbonyl group deactivates the pyridine ring, necessitating higher temperatures or stronger catalysts for hydrogenolysis.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical pathways for this compound, extrapolated from analogous compounds:
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclocondensation | KOH, MeOH, reflux | 65–75% | Steric hindrance from ethoxycarbonyl |
| Chlorination | POCl₃, 80–100°C | 80–85% | Corrosive reagents, moisture-sensitive |
| Hydrogenolysis | Pd/C, H₂ (1.8 MPa), 80°C | 85–92% | Catalyst poisoning by chloride ions |
| Hydrolysis | 70% NaOH, ethanol, reflux | 90–95% | Side reactions at high pH |
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reactant in various coupling reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its structural similarity to nicotinic acid.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Nicotinic Acid Derivatives
Substituent Position and Functional Group Variations
Nicotinic acid derivatives are classified based on substituent positions (e.g., 4-, 5-, or 6-position on the pyridine ring) and the nature of the substituent. Key analogs include:
4-Substituted Nicotinic Acids
5-Substituted Nicotinic Acids
| 5-(4-Formylphenyl)nicotinic acid | –C₆H₄–CHO at pyridine-5 | Formyl group enables further functionalization; molecular weight = 227.22 g/mol . |
Physicochemical Properties
- Solubility : The ethoxycarbonyl group in this compound reduces aqueous solubility compared to unsubstituted nicotinic acid but improves lipophilicity, which is advantageous for membrane permeability in drug design.
- Melting Point : Analogous compounds like 4-(methoxycarbonyl)nicotinic acid melt at 183–185°C, suggesting that substituent bulk and polarity significantly influence thermal stability .
- Electronic Effects : The ethoxycarbonyl group (–COOEt) is less electron-withdrawing than –SO₂CH₃ or –CF₃, leading to intermediate reactivity in electrophilic substitution reactions .
Data Table: Comparative Analysis of Nicotinic Acid Derivatives
Q & A
Q. What are the common synthetic routes for 4-(4-Ethoxycarbonylphenyl)nicotinic acid, and how is regioselectivity achieved?
The synthesis typically involves coupling reactions between substituted pyridine precursors and aryl groups. For example, 4-substituted nicotinic acid derivatives can be synthesized via organolithium additions to pyridyl oxazolines, followed by oxidation and deprotection steps . Regioselectivity is controlled by steric and electronic factors during nucleophilic addition, favoring the 4-position due to the oxazoline directing group. Characterization via -NMR and IR confirms the substitution pattern.
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
Standard techniques include:
Q. How should researchers handle and store this compound to ensure stability?
Store at 0–6°C in airtight containers under inert gas (e.g., argon). Use non-permeable gloves (nitrile or neoprene) and safety goggles during handling. Avoid exposure to strong oxidizers, as decomposition may release toxic gases like CO or NO .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production of this compound?
Optimize reaction conditions using factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, increasing the molar ratio of organolithium reagent to oxazoline precursor improves yield but may require stricter moisture control . Monitor intermediates via TLC or in-situ IR to minimize side reactions.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?
Unexpected shifts may arise from dynamic effects (e.g., rotamers) or impurities. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals. Compare experimental data with computational predictions (DFT calculations) for validation .
Q. How does the ethoxycarbonyl group influence the compound’s reactivity in biological systems?
The ethoxycarbonyl moiety enhances lipophilicity, potentially improving membrane permeability. However, esterase-mediated hydrolysis in vivo may convert it to the carboxylic acid form, altering bioactivity. Use competitive binding assays (e.g., with serum esterases) to evaluate metabolic stability .
Q. What are the challenges in designing experiments to study interactions between this compound and proteins?
Key challenges include:
- Solubility : Use DMSO or PEG-based solvents while ensuring <1% v/v to avoid protein denaturation.
- Binding Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative analysis.
- Specificity : Compare results with structurally similar analogs (e.g., 5-(4-formylphenyl)nicotinic acid) to identify critical functional groups .
Q. How can researchers address discrepancies in reported biological activity across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Standardize protocols using reference compounds (e.g., 4-trifluoromethylnicotinic acid) and validate purity via orthogonal methods (HPLC + MS). Perform dose-response curves to ensure reproducibility .
Methodological Considerations
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
Use software like Gaussian (for DFT calculations), Schrödinger Suite (docking studies), or ACD/Labs Percepta (logP, pKa prediction). Validate predictions with experimental data from PubChem or NIST Chemistry WebBook .
Q. How can researchers design a comparative study with analogs like 4-(2-(4-formylphenylethynyl))benzonitrile?
- Structural Analysis : Overlay crystal structures or optimized geometries to assess steric/electronic differences.
- Activity Profiling : Test analogs in parallel using enzyme inhibition or cell viability assays.
- SAR Analysis : Correlate substituent effects (e.g., ethoxycarbonyl vs. nitrile) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
